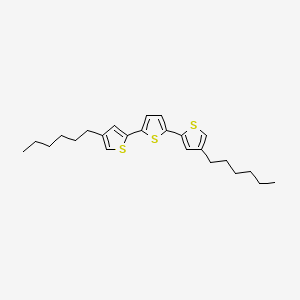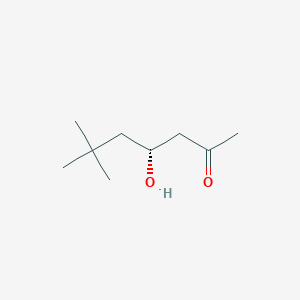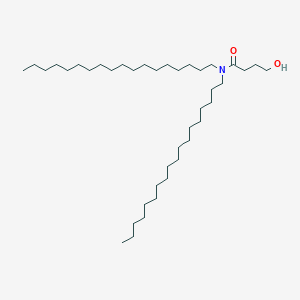
4-Hydroxy-N,N-dioctadecylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N,N-dioctadecylbutanamide is a chemical compound with the molecular formula C38H77NO2 It is known for its unique structure, which includes a hydroxy group and two long octadecyl chains attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dioctadecylbutanamide typically involves the reaction of butanamide with octadecylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. One common method involves the use of a Grignard reagent, which reacts with a butyraldehyde derivative to form the intermediate compound. This intermediate is then subjected to further reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N,N-dioctadecylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.
Aplicaciones Científicas De Investigación
4-Hydroxy-N,N-dioctadecylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N,N-dioctadecylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy group allows it to form hydrogen bonds with other molecules, while the long octadecyl chains enable it to integrate into lipid bilayers. This integration can affect the fluidity and permeability of cell membranes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N,N-di-n-propyltryptamine: A structural analogue with similar hydroxy and amide groups but different alkyl chains.
4-Hydroxy-N,N-diisopropyltryptamine: Another analogue with shorter alkyl chains, leading to different physical and chemical properties.
Uniqueness
4-Hydroxy-N,N-dioctadecylbutanamide is unique due to its long octadecyl chains, which impart distinct hydrophobic properties. These properties make it particularly useful in applications requiring integration into lipid environments, such as in drug delivery systems and membrane studies.
Propiedades
Número CAS |
192118-79-9 |
|---|---|
Fórmula molecular |
C40H81NO2 |
Peso molecular |
608.1 g/mol |
Nombre IUPAC |
4-hydroxy-N,N-dioctadecylbutanamide |
InChI |
InChI=1S/C40H81NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(40(43)36-35-39-42)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-39H2,1-2H3 |
Clave InChI |
PHCBSAFDJIHMSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

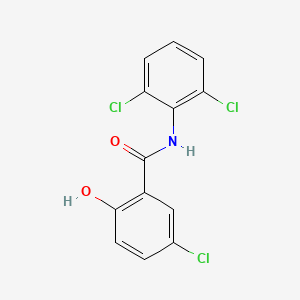
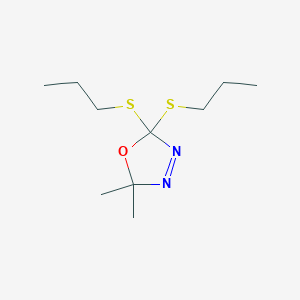
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
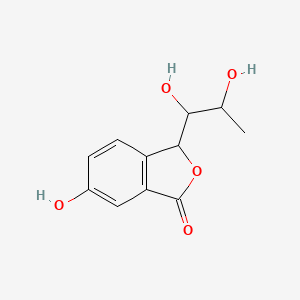
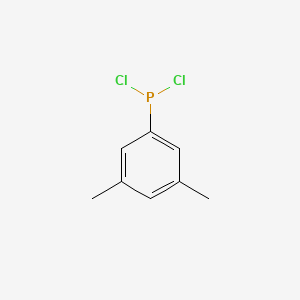
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
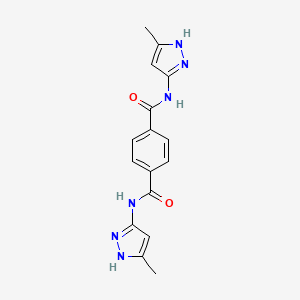
![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
